molecular formula C8H16Cl2N4O B2977573 [(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride CAS No. 2138214-68-1

[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride

Cat. No. B2977573
CAS RN: 2138214-68-1
M. Wt: 255.14
InChI Key: UFMRLMSOMQOGRX-VJBFUYBPSA-N
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Description

The compound seems to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a part of many compounds known for their varied range of biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole pharmacophore is a well-recognized motif in drug discovery due to its versatility and presence in many biologically active compounds . This compound, with its triazole ring, could serve as a scaffold for developing new therapeutic agents. For instance, it can be used to synthesize derivatives of azidothymidine (AZT), which are combined with other pharmacophores to target HIV reverse transcriptase, an enzyme crucial in the life cycle of HIV .

Chemical Biology

In chemical biology, this compound can be utilized to study biological systems. The triazole moiety can act as a bioisostere, replacing other functional groups in biological molecules to modify their properties or stability without significantly altering their shape or size .

Materials Science

The triazole ring can contribute to the design of new materials with specific properties. Its incorporation into polymers or small molecules can lead to materials with novel optical, electronic, or mechanical characteristics suitable for various applications in materials science .

Cytotoxic Activity

This compound can be a precursor for synthesizing analogs with cytotoxic activity against various cancer cell lines. Such derivatives can be screened for their ability to induce apoptosis and inhibit tubulin polymerization, which is a promising approach in cancer therapy .

Molecular Docking Studies

The compound’s structure allows for computational studies, such as molecular docking, to predict its interaction with biological targets. This is essential in the rational design of drugs, where the compound can be computationally tested against a variety of disease-related targets to find potential new treatments .

Pharmacokinetic Profiling

Understanding the pharmacokinetic profile of a compound is crucial for drug development. This compound’s physico-chemical properties can be computed to assess its drug-likeness, which includes factors like solubility, permeability, and stability .

Future Directions

While specific future directions for this compound are not available, research into 1,2,4-triazole derivatives continues due to their wide range of biological activities .

properties

IUPAC Name

[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-2-6(4-9)13-7;;/h6-7H,2-4,9H2,1H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMRLMSOMQOGRX-VJBFUYBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=N1)C2CCC(O2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=N1)[C@@H]2CC[C@@H](O2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride

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